molecular formula C17H19NO3 B2776943 (R)-Cbz-3-amino-3-phenylpropan-1-ol CAS No. 888298-05-3

(R)-Cbz-3-amino-3-phenylpropan-1-ol

Cat. No. B2776943
M. Wt: 285.343
InChI Key: LHJCROXNTSGDSP-MRXNPFEDSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enzymatic Resolution and Synthesis

  • Enzymatic Resolution of β-Amino Methyl Esters : This study by Escalante (2008) explores the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives using lipase B from Candida antarctica. The resolutions, which included the amine protected with groups like Cbz, led to high conversion rates and yielded optically pure enantiomers (Escalante, 2008).

  • Amination with N-benzyloxycarbonyl-3-phenyloxaziridine : Niederer et al. (1993) report on a two-step process to generate N-Cbz-3-phenyloxaziridine. This new reagent allows for direct electrophilic N-amination of chiral α-amino acids and their derivatives, leading to hydrazino acids protected with a readily removable N-Cbz group (Niederer, Kapron, & Vederas, 1993).

  • Chemoenzymatic Synthesis of α-Substituted Serines : Sano et al. (2009) prepared a series of (R)-N-Cbz-2-alkyl-2-amino-3-hydroxypropyl acetates by enzymatic acetylation, leading to enantiodivergent oxidation which furnished both (R)- and (S)-α-substituted serines (Sano et al., 2009).

Catalytic Synthesis and Applications

  • Asymmetric Autocatalysis of (R)-1-Phenylpropan-1-ol : ShengJian et al. (1993) demonstrated that (R)-1-Phenylpropan-1-ol undergoes enantioselective autocatalysis with high chemical yield. The study highlights its application in the addition of diethylzinc to benzaldehyde mediated by various amines (Li ShengJian et al., 1993).

  • Catalytic Degradation of Recalcitrant Pollutants : Zhu et al. (2016) researched the use of Iron (II) phthalocyanine molecules in polyacrylonitrile nanofibers for the Fenton-like process. This approach aimed at degrading pollutants like Carbamazepine (CBZ) and Rhodamine B (RhB), offering insights into potential environmental applications (Zhu et al., 2016).

  • Kinetic Resolution in Synthesis : García-Urdiales et al. (2001) investigated the kinetic resolution of (±)-1-phenylbutan-1-ol using CALB-catalyzed aminolysis. This study is pertinent to understanding the role of the amine in alcohol resolution and offers insights into enantioselective processes (García-Urdiales, Rebolledo, & Gotor, 2001).

Safety And Hazards

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Future Directions

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Please consult with a chemical database or a subject matter expert for specific information about “®-Cbz-3-amino-3-phenylpropan-1-ol”.


properties

IUPAC Name

benzyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCROXNTSGDSP-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Cbz-3-amino-3-phenylpropan-1-ol

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